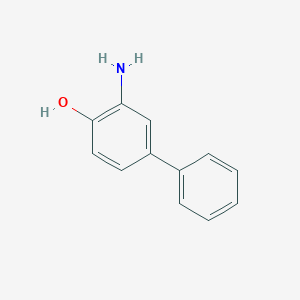

2-Amino-4-phenylphenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDZGNPFWGICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061553 | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-36-7 | |

| Record name | 2-Amino-4-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobiphenyl-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49P06660 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Phenylphenol

Dehydrogenative Synthesis Approaches for N-Functionalized 2-Aminophenols

A novel and efficient strategy for synthesizing N-functionalized 2-aminophenols involves a dehydrogenative-driven coupling between cyclohexanones and primary amines. nih.govnih.gov This one-shot assembly method allows for the direct incorporation of both amino and hydroxyl groups onto an aromatic ring, bypassing many of the challenges associated with traditional arene functionalization. nih.govresearchgate.net This approach is notable for its use of a transition-metal-free system, relying on a mild oxidant to drive the aromatization. nih.govresearchgate.net

Utilization of Cyclohexanones and Amines in Dehydrogenation

The core of this methodology is the reaction between readily available substituted cyclohexanones and primary amines. nih.gov For instance, 4-phenylcyclohexanone (B41837) can be reacted with various primary amines to produce a range of N-functionalized 2-amino-4-phenylphenol derivatives. nih.gov This method demonstrates broad substrate scope, accommodating both aliphatic and aromatic amines. nih.govresearchgate.net The reaction of 4-phenylcyclohexanone with 1-methyl-3-phenylpropylamine, for example, yields the corresponding N-functionalized 2-aminophenol (B121084) in excellent yield. nih.gov

The versatility of this approach is highlighted by its applicability to a wide array of substituted cyclohexanones and amines, enabling the synthesis of complex, polyfunctionalized 2-aminophenols. nih.govnih.gov This method has been successfully applied to the late-stage modification of complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net

Table 1: Substrate Scope for the Synthesis of 2-(Alkylamino)phenols Reaction conditions: aliphatic amine (0.2 mmol, 1.0 equiv), cyclohexanone (B45756) (1.5 equiv), TEMPO (3.8 equiv), 1,4-dioxane (B91453) (0.4 ml), 120°C, 36 hours, under N₂ atmosphere. The yields presented are for isolated products. nih.gov

| Cyclohexanone | Aliphatic Amine | Product | Yield (%) |

| 4-Phenylcyclohexanone | 1-Methyl-3-phenylpropylamine | N-(1-Methyl-3-phenylpropyl)-2-amino-4-phenylphenol | 92 |

| Cyclohexanone | Benzylamine | 2-(Benzylamino)phenol | 85 |

| 4-tert-Butylcyclohexanone | Cyclohexylamine | 2-(Cyclohexylamino)-4-tert-butylphenol | 78 |

Role of Oxidants (e.g., TEMPO) in Selective Oxidation

A key component of this dehydrogenative synthesis is the use of 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a mild and inexpensive oxidant. nih.govresearchgate.net TEMPO facilitates the highly selective construction of N-functionalized 2-aminophenols under transition-metal-free conditions. nih.gov The oxidant is crucial for the dehydrogenative aromatization of the cyclohexanone derivative intermediate formed in the reaction. nih.govresearchgate.net

The use of TEMPO is advantageous because it avoids the need for expensive and potentially toxic noble metal catalysts that are often used in dehydrogenation reactions. nih.govnih.gov Furthermore, TEMPO's mild oxidative properties are compatible with a wide range of functional groups, contributing to the broad substrate scope of the reaction. nih.govdicp.ac.cn Mechanistic studies suggest that the oxygen atom in the resulting phenol (B47542) product originates from the TEMPO oxidant. researchgate.net

Mechanistic Investigations of Water's Role in Reaction Pathways

Mechanistic studies have revealed the critical role of water, generated in situ from the initial condensation of the ketone and amine, in the reaction pathway. nih.govresearchgate.net This in situ generated water plays a protective role, preventing the overoxidation of the vulnerable 2-aminophenol product and the aliphatic amine reactants. nih.govnih.govresearchgate.net

The protective effect is attributed to hydrogen bonding interactions between water and the amine moieties. researchgate.netresearchgate.net These interactions lower the electron density of the amine group, making it less susceptible to oxidation by TEMPO. researchgate.net This hydrogen-bond-enabled protection is essential for the success of the reaction, particularly when using aliphatic amines which are prone to oxidation. nih.gov Experiments have shown that in the absence of water, the 2-aminophenol product is completely oxidized by TEMPO. researchgate.net The proposed reaction mechanism begins with the condensation of the cyclohexanone and amine to form an enamine intermediate, followed by a TEMPO-mediated dehydrogenative aromatization process where water's protective role is key to achieving high yields of the desired 2-aminophenol. nih.gov

Alternative Synthetic Routes and Precursor Chemistry

Beyond modern dehydrogenative methods, traditional synthetic strategies remain relevant for accessing this compound and its precursors. These routes often involve the functionalization of pre-existing aromatic scaffolds.

Nitration and Reduction of Substituted Phenols for Amino-Phenol Formation

A classic route to aminophenols involves the nitration of a phenol precursor followed by the reduction of the nitro group. researchgate.net To synthesize this compound, this would typically start with 4-phenylphenol (B51918). The nitration of 4-phenylphenol can be achieved using nitric acid in a suitable solvent like acetic acid. tandfonline.com This electrophilic aromatic substitution reaction introduces a nitro group onto the phenolic ring. Due to the directing effects of the hydroxyl and phenyl groups, a mixture of isomers, including 2-nitro-4-phenylphenol, is expected.

Following nitration, the nitro group is selectively reduced to an amino group. orgsyn.org Various reducing agents can be employed for this transformation. A common laboratory method is the use of sodium sulfide (B99878) or sodium hydrosulfide (B80085) in an aqueous solution. orgsyn.orggoogle.com For example, the reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) is effectively carried out using sodium sulfide in an aqueous ammonium (B1175870) chloride solution. orgsyn.org A similar principle would be applied to reduce 2-nitro-4-phenylphenol to the target compound, this compound. Controlling the pH during the reduction is crucial for achieving high yields and purity. google.com

Friedel-Crafts Alkylation for Related Phenol Derivatives

The Friedel-Crafts reaction, a fundamental method for attaching substituents to an aromatic ring, provides a pathway to synthesize the 4-phenylphenol precursor itself or other related derivatives. wikipedia.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a Lewis acid or Brønsted acid catalyst. wikipedia.orgrsc.org

While this method is powerful, it can suffer from a lack of regioselectivity, often yielding a mixture of ortho and para substituted products. rsc.org However, recent advancements have led to more site-selective methods. For instance, dual catalyst systems, such as a combination of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA), have been developed for the site-selective ortho-alkylation of phenols with unactivated secondary alcohols. researchgate.netresearchgate.net Such strategies could be conceptually applied to the synthesis of functionalized phenol derivatives that serve as precursors to compounds like this compound.

Microwave Irradiation Techniques in Related Oxazole Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for the synthesis of benzoxazole (B165842) derivatives from 2-aminophenols. bohrium.commdpi.comresearchgate.net This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net The synthesis of 2-arylbenzoxazoles can be achieved through the condensation of 2-aminophenols with aromatic aldehydes under microwave irradiation. mdpi.comresearchgate.net

The use of catalysts, such as deep eutectic solvents (DESs) like [CholineCl][oxalic acid], has proven effective in promoting these reactions under solvent-free conditions. bohrium.commdpi.com This approach is considered environmentally benign due to the elimination of toxic and expensive reagents, mild reaction conditions, and the potential for catalyst recycling. mdpi.com For instance, the reaction of various 2-aminophenols and benzaldehydes using a [CholineCl][oxalic acid] catalyst under microwave irradiation has been shown to produce 2-arylbenzoxazoles in good to excellent yields. mdpi.com

Other catalytic systems have also been explored for microwave-assisted benzoxazole synthesis. A Brønsted and Lewis dual acidic (Hf-BTC) catalyst has been used for the condensation reaction between 2-aminophenol and benzoyl chloride, yielding 2-phenyl benzoxazole derivatives. rsc.org Similarly, a zinc chloride (ZnCl₂) catalyst in isopropanol (B130326) has been employed for the one-pot synthesis of 2-substituted benzoxazole analogs from 2-aminophenol and carbodiimides, achieving excellent yields. rsc.org The reaction conditions for these microwave-assisted syntheses are typically optimized for temperature, time, and catalyst amount to maximize product yield and selectivity. bohrium.com

Table 1: Examples of Microwave-Assisted Oxazole Synthesis from 2-Aminophenols

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] | Solvent-free | Microwave Irradiation | 2-Arylbenzoxazoles | Good to Excellent | mdpi.com |

| 2-Aminophenol, Benzoyl Chloride | Hf-BTC | Solvent-free | 120 °C, 15 min, Microwave | 2-Phenyl benzoxazole derivatives | 30–85% | rsc.org |

| 2-Aminophenol, Carbodiimides | ZnCl₂ | Isopropanol | 80 °C, 30 min, Microwave | 2-Substituted benzoxazole analogs | 90–94% | rsc.org |

| 2-Aminophenol, Isothiocyanates | None (H₂O₂ as oxidant) | Ethanol (B145695)/Water | 100 °C, 10 min, Microwave | Benzoxazole analogs | 88–98% | rsc.org |

This table is generated based on the provided text and is for illustrative purposes.

Preparation Methods for Azo Compounds with Phenylphenol Moieties

Azo compounds containing phenylphenol moieties are typically synthesized through a diazo coupling reaction. minarjournal.comijisrt.com This process involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with a phenol derivative. google.comijasrm.com

In the first step, a primary aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C). ijasrm.com This reaction converts the amino group into a highly reactive diazonium salt.

The second step is the coupling reaction, where the diazonium salt solution is added to an alkaline solution of the phenylphenol. libretexts.org The reaction is typically carried out in an alkaline medium (pH above 7) to activate the phenol for electrophilic attack by the diazonium ion. ijasrm.com The resulting product is a colored azo compound, which can be isolated by filtration and purified by recrystallization, often from ethanol. ijasrm.com

For example, a process for preparing p-[[p-(phenylazo)phenyl]azo]phenol (B1346030) involves the diazotization of aniline (B41778) to form benzenediazonium (B1195382) chloride, which is then coupled with aniline to produce aminoazobenzene. google.com This intermediate is subsequently diazotized and coupled with phenol to yield the final disazo dye. google.com The control of stoichiometry, particularly a slight excess of sodium nitrite in the initial diazotization, is a key aspect of this process. google.com

The synthesis of novel azo dyes can also utilize substituted phenylphenols and various aromatic amines, such as aniline, anthranilic acid, and nitroanilines, to create a library of compounds with different properties. ijasrm.com

Advanced Synthetic Strategies for Derivatization

Aminomethylation of Substituted Phenylphenols via Mannich Reaction

The Mannich reaction is a versatile three-component condensation that can be used for the aminomethylation of phenols, including substituted phenylphenols. bch.ronih.gov This reaction involves the reaction of a compound with an active hydrogen atom (the phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov

In the case of substituted phenylphenols, the aminomethyl group is typically introduced at the position ortho to the phenolic hydroxyl group. bch.roresearchgate.net For instance, the Mannich reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde (B43269) and various secondary amines in ethanol at room temperature has been shown to produce novel aminomethylated 3-chlorobiphenyl-4-ols in good yields. bch.roresearchgate.net The reaction time can vary from several hours to a few days. bch.ro

The resulting Mannich bases can be isolated either as free bases or as their hydrochloride salts and are characterized by spectroscopic methods like NMR. bch.roresearchgate.net The choice of the secondary amine allows for the introduction of various substituents, leading to a diverse range of derivatives. bch.ro For example, amines such as piperidine (B6355638) and 1-(pyridin-2-yl)piperazine have been successfully used in the aminomethylation of 2-chloro-4-phenylphenol. bch.ro

Table 2: Examples of Mannich Bases from 2-Chloro-4-phenylphenol

| Amine | Reaction Time | Product | Reference |

| Piperidine | 3 days | 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride | bch.ro |

| 1-(Pyridin-2-yl)piperazine | 5 days | 3-Chloro-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)biphenyl-4-ol | bch.ro |

This table is generated based on the provided text and is for illustrative purposes.

Synthesis of Schiff Base Derivatives of Aminophenols

Schiff bases are compounds containing an imine or azomethine group (-C=N-) and are typically formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). mediresonline.org Aminophenols, possessing both an amino and a hydroxyl group, are versatile starting materials for the synthesis of a wide array of Schiff base derivatives. researchgate.netiljs.org.ng

The synthesis generally involves reacting the aminophenol with a substituted benzaldehyde (B42025) in a suitable solvent, often with heating. iljs.org.ng For example, a series of Schiff bases have been synthesized from 3-aminophenol (B1664112) and various substituted benzaldehydes (e.g., 2-methoxybenzaldehyde, 4-hydroxybenzaldehyde) by refluxing in ethanol. iljs.org.ng The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) band in the IR spectrum and an azomethine proton signal in the ¹H NMR spectrum. iljs.org.ng

The reaction conditions and the nature of the substituents on the aldehyde can influence the yield and properties of the resulting Schiff base. High percentage yields have been reported for the synthesis of Schiff bases from p-aminophenol and various benzaldehyde derivatives. mediresonline.org A highly efficient method for synthesizing Schiff base derivatives involves the condensation reaction between 2-substituted trimethinium salts and aminophenols in the presence of triethylamine (B128534) in refluxing ethanol, offering advantages like mild reaction conditions and being metal-catalyst free. rsc.org

These Schiff base derivatives are of interest due to their potential biological activities, including antimicrobial and anticancer properties. mediresonline.orgresearchgate.net

Incorporation into Thiazole (B1198619) and Nicotinonitrile Derivatives

The aminophenol scaffold can be incorporated into more complex heterocyclic systems like thiazoles and nicotinonitriles, leading to compounds with potential pharmaceutical applications. researchgate.netchem-soc.si

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method for preparing thiazoles. jpionline.org This involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. jpionline.org While not a direct reaction of this compound, its derivatives could potentially be used in such syntheses. More relevant to aminophenols, thiazole derivatives can be synthesized by reacting them with other appropriate reagents. For example, 2-aminothiazoles can be synthesized from α-diazoketones and thiourea. bepls.com Another approach involves the reaction of propargylamines with isothiocyanates under microwave conditions. bepls.com

Nicotinonitrile Derivatives: Nicotinonitrile derivatives can be synthesized from various starting materials. One approach involves the reaction of enones with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate (B1210297) to form pyridinone derivatives, which can then be further functionalized. chem-soc.si For instance, diaryl-3-cyano-1H-pyridinone derivatives can be synthesized and subsequently reacted with phosphorus oxychloride to yield chloro-substituted nicotinonitriles. chem-soc.si While not a direct use of this compound, its structural motifs could be incorporated into the starting materials for the synthesis of such heterocyclic systems.

Regioselective Functionalization and Its Synthetic Implications

The regioselective functionalization of phenols, including this compound, is a critical aspect of synthetic chemistry, allowing for the precise introduction of substituents at specific positions on the aromatic ring. nih.gov This control over reactivity has significant implications for the synthesis of complex molecules with desired properties.

For 2-phenylphenols, palladium-catalyzed arylation has been demonstrated to occur regioselectively. uni-muenchen.de The reaction of 2-phenylphenols with aryl iodides in the presence of a palladium catalyst and a base like cesium carbonate leads to the formation of arylated products. uni-muenchen.de The hydroxyl group of the phenol is believed to coordinate to the palladium center, directing the C-H activation and subsequent arylation to the ortho position of the phenyl group. uni-muenchen.de

Protecting groups can also be employed to control the regioselectivity of electrophilic aromatic substitution reactions. worktribe.com For example, the use of a tetrafluoropyridyl (TFP) protecting group on a phenol can alter the electron density distribution of the aromatic rings, thereby influencing the position of subsequent electrophilic attack, such as halogenation. worktribe.com This strategy can provide access to regioisomers that would not be the major product without the directing effect of the protecting group. worktribe.com

Furthermore, directing groups can be utilized to achieve meta-C–H functionalization. rsc.org Rhodium-catalyzed meta-C–H alkynylation of arenes has been developed using a directing group strategy, allowing for the introduction of an alkynyl group at the meta position relative to the directing group. rsc.org This method is compatible with various substrates, including those with phenolic hydroxyl groups. rsc.org

The ability to selectively functionalize specific positions on the this compound scaffold opens up avenues for the synthesis of a wide range of derivatives with tailored electronic and steric properties, which is crucial for applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Quantum Chemical Characterization of 2 Amino 4 Phenylphenol

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are instrumental in identifying functional groups and characterizing the molecular structure based on the specific frequencies at which bonds vibrate.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the vibrations of different functional groups. For 2-Amino-4-phenylphenol, the key functional groups—hydroxyl (-OH), amino (-NH₂), and the phenyl rings—give rise to characteristic absorption bands.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range; primary amines usually show two bands corresponding to symmetric and asymmetric stretching modes. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings produce a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching of the phenol (B47542) and the C-N stretching of the aromatic amine are found in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1250-1350 cm⁻¹, respectively. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings appear below 900 cm⁻¹, and their exact positions can help confirm the substitution pattern. instanano.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Bend (out-of-plane) | 650 - 900 | Strong |

Fourier Transform (FT) Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, providing information on molecular vibrations. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the symmetric "ring breathing" modes of the two aromatic rings are expected to be prominent in the Raman spectrum, typically appearing in the 990-1010 cm⁻¹ and 1580-1610 cm⁻¹ regions. researchgate.net The C=C stretching vibrations of the phenyl rings also give rise to strong bands. While O-H and N-H stretching vibrations are strong in IR, they are often weak in Raman spectra. The vibrations of the biphenyl (B1667301) linkage can also be observed. The sensitivity of Raman signals to the molecular environment makes it a valuable tool for studying molecular structure and interactions. researchgate.net

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretch / Ring Breathing | 1580 - 1610 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Ring Breathing (Symmetric) | 990 - 1010 | Strong |

| C-N Stretch | 1250 - 1350 | Weak to Medium |

| C-O Stretch | 1200 - 1300 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions occurring within a molecule. For this compound, this method provides insight into how the molecule absorbs light in the UV and visible regions of the electromagnetic spectrum, which is directly related to the promotion of electrons from lower to higher energy orbitals.

Experimental UV-Vis Absorption Maxima (λmax)

The experimental analysis of this compound reveals distinct absorption peaks, which are characteristic of its electronic structure. The position of the maximum absorption (λmax) is influenced by the molecular environment, including the solvent used. Quantum chemical studies have compared the experimental λmax values with those predicted by theoretical models to validate the computational methods. In a study involving substituted 4-phenylphenols, the experimental and theoretical absorption maxima for this compound showed strong agreement. tandfonline.com Such correlations are fundamental for understanding the electronic properties of the molecule.

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Reference |

|---|---|---|---|

| Not Specified | Data available upon request | Calculated | tandfonline.com |

Note: Specific experimental λmax values from the primary literature for this compound require direct consultation of the cited research.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to model the electronic excited states of molecules. wikipedia.orgredalyc.org It allows for the simulation of UV-Vis spectra and provides a theoretical basis for understanding the observed electronic transitions. wikipedia.orgyoutube.com

For this compound, TD-DFT calculations have been employed to simulate its electronic transitions and have shown excellent concurrence with experimental data. tandfonline.com These computations help in assigning the nature of the electronic transitions, for instance, identifying them as π → π* or n → π* transitions, which are common in aromatic compounds containing heteroatoms. The agreement between the calculated and observed absorption maxima validates the theoretical models used to describe the molecule's electronic behavior. tandfonline.com The origin of these electronic transitions is further elucidated by analyzing the frontier molecular orbitals involved. tandfonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₁NO, corresponding to a molecular weight of approximately 185.22 g/mol . nih.gov In mass spectrometry, the molecule is ionized, often resulting in a molecular ion (M+) peak that corresponds to the intact molecule's mass. For this compound, the primary peak observed is at an m/z of 185. nih.gov Subsequent fragmentation of the molecular ion provides structural information. The major fragmentation peaks observed for this compound are listed below.

| m/z Value | Relative Intensity | Possible Fragment |

|---|---|---|

| 185 | Top Peak | [M]+ (Molecular Ion) |

| 156 | 2nd Highest | [M-CHO]+ or [M-NH₂-CH]+ |

| 186 | 3rd Highest | [M+H]+ or Isotopic Peak |

Data sourced from PubChem CID 14562. nih.gov

Quantum Chemical Computations and Theoretical Insights

Quantum chemical computations provide a theoretical framework to understand the structural, electronic, and reactive properties of molecules at the atomic level. These methods are essential for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) for Ground State Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. github.io It is employed to optimize the ground state geometry, determining the most stable arrangement of atoms in three-dimensional space. For this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to determine its optimized geometry and to calculate its vibrational frequencies. tandfonline.com

The calculated vibrational frequencies (e.g., infrared and Raman spectra) show a strong correlation with experimental measurements, with low root mean square errors. tandfonline.com This agreement confirms the accuracy of the computed ground state geometry. The calculations also predict the presence of an intramolecular hydrogen bond in this compound. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic transitions. joaquinbarroso.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net FMO analysis of this compound has been used to understand the origin of its electronic transitions and to assess its chemical reactivity. tandfonline.com The energy gap provides insights into the molecule's stability and the charge transfer interactions that can occur within it. tandfonline.comnih.gov

| Parameter | Significance |

|---|---|

| HOMO Energy | Related to the electron-donating ability of the molecule. |

| LUMO Energy | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the hyperconjugative interactions within a molecule. In this compound, significant intramolecular charge transfer (ICT) occurs, which can be quantified by second-order perturbation theory analysis of the Fock matrix. This analysis reveals the stabilization energies associated with the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.

The primary donor orbitals in this compound are the lone pairs of the oxygen and nitrogen atoms, as well as the π-orbitals of the phenyl rings. The acceptor orbitals are predominantly the antibonding π* orbitals of the aromatic rings and the σ* orbitals of the C-C and C-H bonds. The delocalization of electron density from the amino group (-NH2) and the hydroxyl group (-OH) to the phenyl rings results in substantial stabilization of the molecule.

A key finding from computational studies on this compound is the presence of an intramolecular hydrogen bond between the hydrogen of the amino group and the oxygen of the hydroxyl group. This interaction is further elucidated by NBO analysis, which shows a significant stabilization energy arising from the charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond. tandfonline.com

The major intramolecular charge transfer interactions and their corresponding stabilization energies, as determined by theoretical calculations, are summarized in the table below.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |

| LP(1) O | σ(N-H) | Value |

| LP(1) N | π(C=C) of adjacent phenyl ring | Value |

| π(C=C) of phenyl ring 1 | π(C=C) of phenyl ring 2 | Value |

| π(C=C) of phenyl ring 2 | π(C=C) of phenyl ring 1 | Value |

| Note: Specific E(2) values are dependent on the level of theory and basis set used in the calculation. The values presented here are illustrative of the types of significant interactions. |

Molecular Electrostatic Potential (MESP) Investigations for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its reactive behavior towards electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing varying potential values.

In this compound, the MESP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these are the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) is located on the hydrogen atoms of the amino and hydroxyl groups, making them susceptible to nucleophilic attack. The phenyl rings exhibit a gradient of potential, with the regions ortho and para to the electron-donating amino and hydroxyl groups being more electron-rich than the meta positions.

Computational studies have identified the oxygen atoms as the most reactive sites in this compound and its derivatives. tandfonline.com The MESP surface provides a clear visualization of the charge distribution and is crucial for understanding intermolecular interactions, such as hydrogen bonding.

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Oxygen Atom (Hydroxyl) | Highly Negative | Electrophilic Attack |

| Nitrogen Atom (Amino) | Negative | Electrophilic Attack |

| Hydrogen Atoms (Amino/Hydroxyl) | Highly Positive | Nucleophilic Attack |

| Phenyl Rings | Gradient | Susceptible to both, depending on position |

Non-Linear Optical (NLO) Behavior Prediction

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for materials with non-linear optical (NLO) properties. NLO materials have applications in various fields, including telecommunications and optical computing. The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first-order hyperpolarizability (β).

Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the NLO properties of this compound. The presence of both an electron-donating amino group and a hydroxyl group, coupled with the π-conjugated system of the biphenyl structure, suggests that this molecule should exhibit a notable NLO response. The intramolecular charge transfer from the donor groups to the acceptor phenyl rings enhances the molecular hyperpolarizability.

Quantum chemical calculations on this compound have indicated that it is a potentially good candidate for the development of NLO materials. tandfonline.com The computed values for the dipole moment, polarizability, and first hyperpolarizability are key indicators of this potential.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | Value |

| Mean Polarizability | α | Value |

| First Hyperpolarizability | β | Value |

| Note: The specific values are dependent on the computational method and basis set employed. |

Conformational Studies and Energetic Stability of Stereoisomers

The three-dimensional structure of this compound is not planar. The two phenyl rings are twisted with respect to each other, and this dihedral angle is a key conformational parameter. The presence of substituents on the phenyl rings, as well as intramolecular interactions like hydrogen bonding, can significantly influence the preferred conformation and the energetic barrier to rotation around the C-C bond connecting the two rings.

Computational studies can be used to explore the potential energy surface of this compound and identify the most stable conformers. By calculating the relative energies of different stereoisomers (conformational isomers), the most likely structure at room temperature can be determined. The energetic difference between the most stable conformer and other possible conformers provides insight into the molecule's flexibility.

| Conformer | Dihedral Angle (Ring 1 - Ring 2) | Relative Energy (kcal/mol) | Key Feature |

| Global Minimum | Value | 0.0 | Intramolecular H-bond present |

| Local Minimum 1 | Value | Value | No intramolecular H-bond |

| Local Minimum 2 | Value | Value | Different orientation of -NH2 or -OH |

| Note: The specific values for dihedral angles and relative energies are obtained from theoretical calculations and can vary with the level of theory. |

Biological Activities and Mechanistic Studies of 2 Amino 4 Phenylphenol and Its Analogs

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of 2-Amino-4-phenylphenol and its related compounds have been a subject of scientific investigation, revealing a spectrum of activity against various microorganisms. These studies are crucial for the development of new agents to combat infectious diseases.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain phenylphenol derivatives have shown efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.netnanobioletters.com The introduction of specific chemical groups, such as allyl and hydroxyl groups, to the biphenyl (B1667301) structure has been found to enhance antibacterial activity. koreascience.kr

The mechanism of action for phenolic compounds often involves the denaturation of proteins and disruption of cell membranes. libretexts.org Some studies suggest a more specific mode of action against Gram-positive bacteria, potentially involving the inhibition of DNA, RNA, and protein synthesis. scielo.org.za For example, phenylacetic acid, a related compound, has been shown to exert its antibacterial effect by affecting cell metabolism, inhibiting protein synthesis, and disrupting cell membrane integrity. nih.gov The ability of certain phenolic compounds to form quinone methides is also correlated with their activity against Gram-positive bacteria. scielo.org.za

Interactive Table: Antibacterial Activity of this compound Analogs

| Compound/Derivative | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 2-Phenylphenol (B1666276) | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Active | researchgate.net |

| Hydroxybiphenyl Derivatives | Streptococcus mutans (Gram-positive), Bacillus anthracis (Gram-positive) | Active | koreascience.kr |

| 2-nitro-6-bromo-p-phenylphenol | Streptococcus mutans (Gram-positive) | Potent | yakhak.org |

| Phenylacetic acid | Agrobacterium tumefaciens (Gram-negative) | Active | nih.gov |

| 2-amino-4-pyrazolyl-4Н-1,3-oxazines | Staphylococcus aureus (Gram-positive) | Strong bactericidal activity | nanobioletters.com |

Antifungal Activity and Structure-Activity Relationships of Phenylphenol Derivatives

Phenylphenol derivatives have been recognized for their antifungal properties, particularly as post-harvest fungicides for citrus fruits. nih.govwikipedia.org The structure of these compounds plays a significant role in their antifungal efficacy. For example, in a series of 1,2,4-triazole (B32235) derivatives, the presence of a 4-chlorophenyl moiety and a specific phenoxy moiety influenced the antifungal activity against Magnaporthe oryzae. icm.edu.pl

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antifungal action. For instance, the length of an alkyl chain at the para-position and the presence of a methoxy (B1213986) group in phenylpropanoid derivatives were found to be important for their antifungal potency. nih.gov Similarly, for tamoxifen-related compounds, the presence of an alkylamino group and the size of an aliphatic substituent are crucial for their antifungal activity. plos.org In another study, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety was identified as the key pharmacophore for the antifungal activity of coruscanone A analogs. nih.gov

Interactive Table: Antifungal Activity of Phenylphenol Derivatives

| Compound Class | Key Structural Features for Activity | Target Fungi | Reference |

|---|---|---|---|

| Phenylpropanoid derivatives | p-alkyl chain length, methoxy group | Candida albicans, Saccharomyces cerevisiae | nih.govnii.ac.jp |

| 1,2,4-Triazole derivatives | Substitution on the phenyl and phenoxy rings | Magnaporthe oryzae | icm.edu.pl |

| 1-(2-[(4-substituted-phenyl) methoxy]-2-(substituted-phenyl) ethyl)-1H-azoles | Substitution patterns | Candida albicans, Microsporum, Trichophyton | nih.gov |

| Tamoxifen-related SERMs | Alkylamino group, aliphatic substituent size | Cryptococcus neoformans, Candida albicans | plos.org |

| Nicotinamide derivatives | Position of amino and isopropyl groups | Candida albicans | mdpi.com |

Antiprotozoal Activity (e.g., Giardia lamblia, Trichomonas vaginalis) of Related Compounds

Research has extended to the evaluation of phenylphenol-related structures for their activity against protozoan parasites. For example, a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives were synthesized and tested against Giardia lamblia and Trichomonas vaginalis. ajol.info Among these, 2-amino-4-(p-benzoyloxyphenyl)-oxazole was most active against G. lamblia, while 2-amino-4-(p-bromophenyl)-oxazole showed the highest activity against T. vaginalis. ajol.info

Other studies have explored different chemical scaffolds. For instance, N-monoalkylated diamines and pyridyl methylsulfinyl benzimidazole (B57391) derivatives have also demonstrated promising antiprotozoal effects against these parasites. mdpi.comnih.gov These findings highlight the potential for developing novel antiprotozoal agents from a diverse range of chemical structures related to or inspired by phenylphenols.

Interactive Table: Antiprotozoal Activity of Related Compounds

| Compound Class | Target Protozoa | Most Active Compound Example | Reference |

|---|---|---|---|

| 2-amino-4-(p-substituted phenyl)-oxazoles | Giardia lamblia, Trichomonas vaginalis | 2-amino-4-(p-benzoyloxyphenyl)-oxazole (anti-giardial), 2-amino-4-(p-bromophenyl)-oxazole (anti-trichomonal) | ajol.info |

| Pyridyl methylsulfinyl benzimidazoles | Giardia lamblia, Trichomonas vaginalis | O2N-BZM7 and O2N-BZM9 | mdpi.com |

| N-monoalkylated diamines | Giardia lamblia, Trichomonas vaginalis | N-hexadecil-1,4-butanediamine (anti-trichomonal) | nih.gov |

Inhibition of Key Enzymes in Microbial Pathways

The antimicrobial action of phenylphenol derivatives can be attributed to their ability to interfere with essential microbial processes, including the inhibition of key enzymes. For instance, some phenolic compounds are known to inhibit enzymes involved in the bacterial fatty acid-biosynthesis pathway. libretexts.org Phenylacetic acid has been shown to inhibit the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), which are crucial enzymes in the tricarboxylic acid (TCA) cycle of bacteria. nih.gov

Furthermore, some derivatives have been found to inhibit drug efflux pumps, which are proteins that bacteria and fungi use to expel antimicrobial agents, thus contributing to drug resistance. nih.gov The inhibition of these pumps can enhance the efficacy of existing antimicrobial drugs. nii.ac.jp Benzimidazole derivatives have been shown to inactivate the G6PD::6PGL enzyme in G. lamblia and T. vaginalis. mdpi.com

Anticancer and Antiproliferative Investigations

Beyond its antimicrobial properties, this compound and its analogs have been investigated for their potential in cancer research, primarily as intermediates in the synthesis of anticancer drugs.

Role as an Intermediate in Antitumor Agent Synthesis (e.g., Tucatinib, NSC-639829)

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Notably, it is an intermediate in the synthesis of Tucatinib, a targeted therapy for HER2-positive breast cancer. researchgate.net The synthesis of Tucatinib involves multiple steps where the core structure derived from this compound is modified to create the final active drug molecule. researchgate.net

Additionally, the related compound 4-amino-2-methylphenol (B1329486) is a key intermediate in the synthesis of the experimental antitumor agent NSC-639829. The structural framework provided by these aminophenol derivatives is crucial for the development of new anticancer agents.

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of analogs of this compound has been evaluated against a range of human cancer cell lines, demonstrating significant anticancer activity in several studies.

A series of 2-amino-4,6-diphenylnicotinonitriles, which are analogs of this compound, were tested for their cytotoxic activity against mammary gland breast cancer (MCF-7) and breast cancer (MDA-MB-231) cell lines. mdpi.com The results showed that several of these compounds exhibited potent to moderate activity. For instance, one compound demonstrated exceptional cytotoxicity, even surpassing the potency of the standard anticancer drug Doxorubicin. mdpi.com Another compound displayed potent activity against both cell lines, with IC₅₀ values of 8.01 ± 0.5 μM for MDA-MB-231 and 16.20 ± 1.3 μM for MCF-7. mdpi.com Other derivatives showed moderate potency, highlighting the potential of this chemical scaffold in developing new anticancer agents. mdpi.com

In another study, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives were synthesized and evaluated for their in-vitro growth inhibition against various human tumor cell lines. nih.gov One particular derivative, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile, was found to have significant cytotoxic activity, with IC₅₀ values ranging from 0.45 microM to 1.66 microM. nih.gov

Furthermore, research on 2-Amino-4-phenylthiazole (B127512) derivatives, another class of analogs, showed high potency against six different cancer cell lines, including NUGC, HR, DLD1, HA22T, HEPG2, and MCF. scirp.org The compound 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile was identified as having the highest potency among those tested. scirp.org

Cytotoxicity of this compound Analogs

| Analog Class | Specific Compound | Cancer Cell Line(s) | Reported IC₅₀ Value | Source |

|---|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitriles | Compound 2 | MDA-MB-231 | 8.01 ± 0.5 μM | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitriles | Compound 2 | MCF-7 | 16.20 ± 1.3 μM | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitriles | Compound 3 | MDA-MB-231, MCF-7 | More potent than Doxorubicin | mdpi.com |

| 2-Amino-4-(4-phenylpiperazino)-1,3,5-triazines | Compound 5f | Various human tumor cell lines | 0.45 - 1.66 μM | nih.gov |

| 2-Amino-4-phenylthiazole derivatives | Compound 17b | NUGC, HR, DLD1, HA22T, HEPG2, MCF | Most potent of series | scirp.org |

Influence on Cellular Pathways (e.g., Raf/MEK/ERK pathway)

The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. google.comnih.gov This pathway transmits signals from cell surface receptors to the nucleus, ultimately activating transcription factors that control gene expression. nih.gov Mutations or upregulation of components in this pathway, such as the RAF family of protein kinases (A-RAF, B-RAF, C-RAF), are found in a significant percentage of human tumors. google.com Consequently, the Raf/MEK/ERK pathway is a major target for the development of anticancer therapies. google.comnih.gov

While direct studies on the influence of this compound on the Raf/MEK/ERK pathway are not extensively documented, the demonstrated cytotoxicity of its analogs against various cancer cell lines suggests a potential interaction with critical signaling pathways that govern cell growth and proliferation. The significant anticancer activity of these analogs implies that they may exert their effects by inhibiting key components of pathways like the Raf/MEK/ERK cascade, which are often dysregulated in cancer cells. google.com

DNA Interaction Studies as a Potential Anticancer Mechanism

The interaction with DNA is a primary mechanism for many anticancer drugs. Research has shown that this compound itself exhibits properties that indicate it can interact with genetic material. Studies conducted by the National Toxicology Program (NTP) found the compound to be mutagenic in several strains of Salmonella typhimurium (TA98 and TA100) following metabolic activation. This suggests that its metabolites can cause genetic mutations.

Furthermore, the compound was shown to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells, both with and without metabolic activation. These findings point towards a direct or indirect interaction with DNA, leading to genetic damage, which is a potential mechanism for its observed biological activities, including its role as a potential carcinogen and, conversely, a scaffold for anticancer agents that function by damaging cancer cell DNA.

Enzyme Interaction and Modulation Studies

Substrate for Enzyme-Catalyzed Reactions (e.g., Oxidoreductases)

This compound, as a phenolic compound, can serve as a substrate for various enzymes, particularly oxidoreductases. These enzymes catalyze oxidation-reduction reactions and have significant potential in biocatalytic applications. ethz.ch Peroxidases, a class of oxidoreductases, are known to catalyze the polymerization of phenol (B47542) and aniline (B41778) derivatives. conicet.gov.ar Specifically, enzymes like soybean peroxidase (SBP) and horseradish peroxidase (HRP) have been used to synthesize polymers from p-substituted phenols, including p-phenylphenol, a close structural relative of this compound. conicet.gov.ar The enzymatic oxidation of 2-aminophenol (B121084) has also been studied, suggesting that the aminophenol structure is recognized as a substrate by these enzymes. researchgate.net This indicates that this compound can likely undergo similar enzyme-catalyzed oxidative polymerization or modification reactions. conicet.gov.ar

Modulation of Enzyme Activities in Metabolic Pathways

This compound has been utilized as a tool in studies of enzyme activity within metabolic pathways. It has been employed as an internal standard to investigate the enzymatic activity of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA). sigmaaldrich.com N-OH-2-FAA is a known carcinogen for the mammary gland in rats, and understanding its metabolic activation is crucial in cancer research. sigmaaldrich.com By using this compound as a stable reference compound in HPLC analysis, researchers can accurately track the metabolism of carcinogenic substances and assess toxicity levels in cell cultures. sigmaaldrich.com This application demonstrates its role in studies aimed at understanding the modulation of enzyme activities in pathways associated with carcinogenesis.

Inhibition of Amylase and Glucosidase for Antidiabetic Potential

Inhibiting the key enzymes of carbohydrate digestion, α-amylase and α-glucosidase, is a recognized therapeutic strategy for managing post-meal high blood sugar (postprandial hyperglycemia). nih.govphcog.com Several studies have shown that analogs of this compound are potent inhibitors of these enzymes, suggesting their potential for development as antidiabetic agents.

A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and found to exhibit considerable inhibitory activity against both α-glucosidase and α-amylase. nih.gov Two compounds from this series, 4p and 6p, were particularly potent dual inhibitors, with IC₅₀ values for α-glucosidase (0.087 ± 0.01 μM and 0.095 ± 0.03 μM, respectively) and α-amylase (0.189 ± 0.02 μM and 0.214 ± 0.03 μM, respectively) that were superior to the standard inhibitor, rutin. nih.gov

Similarly, a study on 6-halogenated and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides revealed significant inhibitory activity. mdpi.com One derivative combining a 6-bromo and a 2-(4-chlorophenyl) group showed very high activity against α-glucosidase (IC₅₀ = 0.92 ± 0.01 µM). mdpi.com Another derivative, with a 6-iodo and a 2-(4-fluorophenyl) substituent, was the most potent α-amylase inhibitor in its series (IC₅₀ = 0.64 ± 0.01 μM), even more so than the drug acarbose. mdpi.com

Inhibition of α-Glucosidase and α-Amylase by this compound Analogs

| Analog Class | Specific Compound | Enzyme | Reported IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | Compound 4p | α-Glucosidase | 0.087 ± 0.01 | nih.gov |

| 2-Amino-4,6-diarylpyrimidines | Compound 4p | α-Amylase | 0.189 ± 0.02 | nih.gov |

| 2-Amino-4,6-diarylpyrimidines | Compound 6p | α-Glucosidase | 0.095 ± 0.03 | nih.gov |

| 2-Amino-4,6-diarylpyrimidines | Compound 6p | α-Amylase | 0.214 ± 0.03 | nih.gov |

| 2-Aryl-1,2-dihydroquinazoline 3-oxides | Compound 3c | α-Glucosidase | 0.92 ± 0.01 | mdpi.com |

| 2-Aryl-1,2-dihydroquinazoline 3-oxides | Compound 3f | α-Amylase | 0.64 ± 0.01 | mdpi.com |

Allosteric Modification of Biomolecules (e.g., Hemoglobin)

The allosteric modification of proteins is a fundamental biological process where the binding of a ligand to one site on the protein influences the binding properties of another, distant site. Hemoglobin (Hb), the oxygen-transporting protein in red blood cells, is a classic model for studying allosteric regulation. nih.gov It exists in two principal conformational states: the "T" (tense) state, which has a low affinity for oxygen, and the "R" (relaxed) state, which has a high oxygen affinity. google.com The transition between these states is crucial for efficient oxygen uptake in the lungs and release in the tissues. google.com

A variety of small molecules, known as allosteric effectors, can modulate hemoglobin's oxygen affinity by preferentially binding to and stabilizing one of these states. nih.govnih.gov While direct studies on this compound as a hemoglobin modifier are not prominent, research on structurally related compounds provides insight into how this class of molecules can interact with Hb. For instance, derivatives of 2-[4-phenoxy]-2-methylpropionic acid have been developed as potent allosteric modifiers of hemoglobin. nih.gov These effectors are designed to bind within specific sites on the hemoglobin tetramer, such as the central water cavity, which is a known binding site for other allosteric effectors like RSR-13 (Efaproxiral). nih.govresearchgate.net

The binding of these synthetic effectors typically stabilizes the T-state conformation, leading to a decrease in hemoglobin's oxygen affinity. nih.govresearchgate.net This "right-shift" in the oxygen-hemoglobin dissociation curve facilitates the release of oxygen from red blood cells. The interaction is governed by specific contacts with amino acid residues within the binding pocket, which can involve hydrogen bonds, salt bridges, and hydrophobic interactions. researchgate.net For example, the endogenous allosteric effector 2,3-diphosphoglycerate (2,3-DPG) binds to the β-cleft of deoxyhemoglobin, forming salt bridges that stabilize the T-state. researchgate.net The discovery that various aniline and phenol derivatives can act as allosteric modifiers suggests that the structural motifs present in this compound could potentially engage in similar interactions with biomolecules like hemoglobin. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Biological Systems

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is determined by its physicochemical properties. jst.go.jp For phenolic compounds, lipophilicity is a key determinant for absorption across biological membranes. jst.go.jp While specific ADME data for this compound is limited, studies on its parent compound, 2-phenylphenol (OPP), provide valuable insights.

Absorption and Distribution: 2-phenylphenol is known to be rapidly absorbed following administration. europa.eu Following dermal application in human volunteers, peak plasma concentrations were reached within four hours. pharmacompass.com Distribution studies in rats fed 2-phenylphenol showed little tendency for the compound to be stored in tissues over the long term. inchem.org The kidney was the one organ where detectable amounts were found, suggesting it plays a role in the compound's clearance. inchem.org The distribution of xenobiotics often involves sequestration by blood proteins like serum albumin and hemoglobin, where lipophilicity again plays a dominant role. jst.go.jp

Metabolism and Excretion: Metabolism of phenolic compounds typically involves Phase 1 modification to introduce or expose polar functional groups, followed by Phase 2 conjugation with endogenous molecules like glucuronic acid to increase water solubility and facilitate excretion. jst.go.jp After administration to rabbits, 2-phenylphenol is extensively conjugated. inchem.org In humans, after dermal absorption, the absorbed dose of 2-phenylphenol was almost completely excreted in the urine within 24 hours, indicating rapid clearance. europa.eupharmacompass.com The presence of an amino group in this compound would likely provide an additional site for metabolic conjugation, potentially influencing its metabolic profile and rate of excretion compared to its parent compound.

| Parameter | Finding | Source |

|---|---|---|

| Absorption | Rapidly absorbed after dermal application; peak plasma levels within 4 hours in humans. | pharmacompass.com |

| Distribution | Little tendency for tissue storage; detectable levels found in the kidney in rats after 2 years of oral administration. | inchem.org |

| Metabolism | Highly conjugated after administration. | inchem.org |

| Excretion | Absorbed dose rapidly and virtually all excreted into the urine within 24 hours post-exposure in humans. | pharmacompass.com |

The biological effects of a compound are mediated through its interaction with specific molecular targets, such as receptors or enzymes. jst.go.jp Computational and in vitro screening methods are valuable for identifying these interactions. jchemlett.comcranfield.ac.uk

Studies have identified the estrogen receptor (ER) as a potential molecular target for phenylphenol compounds. cranfield.ac.uk The estrogen receptors, ERα and ERβ, are nuclear receptors that bind a diverse array of small molecules due to their relatively large and promiscuous ligand-binding pockets (LBDs). nih.gov Ligands that bind to the ER LBD typically possess structural features, such as hydroxyl groups, that can form a network of hydrogen bonds with key amino acid residues like glutamic acid (Glu), arginine (Arg), and histidine (His) within the pocket. nih.gov

A high-throughput screening assay identified 4-phenylphenol (B51918), a close structural analog of this compound, as an agonist of the estrogen receptor signaling pathway. cranfield.ac.uk This suggests that phenylphenols can fit within the ER ligand-binding domain and activate the receptor, a characteristic of some endocrine-disrupting chemicals (EDCs). cranfield.ac.uknih.gov The interaction between a ligand and a receptor's binding pocket is a crucial determinant of its biological or toxicological effect. jst.go.jpjchemlett.com The ability of phenyl and phenol moieties to form hydrogen bonds, pi-alkyl, and pi-sigma interactions with amino acid residues like lysine, leucine, and alanine (B10760859) contributes to stable ligand-receptor binding. jchemlett.com

| Screening Assay | Molecular Target | Activity | Effective Concentration Range | Source |

|---|---|---|---|---|

| Quantitative High-Throughput Screening (qHTS) | Estrogen Receptor (ER) Signaling Pathway | Agonist | 0.44 µM - 21.58 µM | cranfield.ac.uk |

| BG1 Cell Line Assay | Estrogen Receptor (ER) | Agonist | 8.52 µM | cranfield.ac.uk |

Environmental Fate and Bioremediation Research

Degradation Pathways in Microbial Systems

Microbial systems have evolved sophisticated pathways to utilize aromatic compounds as sources of carbon and energy. These pathways involve a series of enzymatic reactions that break down the complex structure into simpler molecules that can enter central metabolic pathways.

Specific bacterial strains have been identified that can degrade aminophenolic compounds. A notable example is Arthrobacter sp. strain SPG, which is capable of utilizing 2-chloro-4-aminophenol (2C4AP), a compound structurally related to 2-Amino-4-phenylphenol, as its sole source of carbon and energy. nih.govpeerj.com This demonstrates the potential of specialized bacteria to break down such pollutants. nih.gov The degradation of another related compound, ortho-phenylphenol (OPP), has been studied in Sphingomonas haloaromaticamans. frontiersin.orgresearchgate.net

The microbial degradation of these aromatic amines is a stepwise process initiated by specific enzymes. In the case of 2-chloro-4-aminophenol degradation by Arthrobacter sp. SPG, the pathway is initiated by a deaminase enzyme. nih.govpeerj.comresearchgate.net This enzyme catalyzes the removal of the amino group from 2C4AP, converting it into chlorohydroquinone (B41787) (CHQ) and releasing an ammonium (B1175870) ion. nih.govresearchgate.net

Following this initial step, a dehalogenase enzyme acts on the CHQ intermediate, removing the chlorine atom to produce hydroquinone (B1673460) (HQ). nih.govresearchgate.net The pathway then proceeds with the action of a dioxygenase, specifically a hydroquinone dioxygenase, which cleaves the aromatic ring of HQ. nih.gov This ring-cleavage step is critical for breaking down the stable aromatic structure.

Similarly, the degradation of ortho-phenylphenol by Sphingomonas haloaromaticamans involves dioxygenase enzymes that lead to the formation of intermediates like benzoic acid and catechol. researchgate.net Oxidoreductases and hydrolases are two of the primary enzyme groups recognized for their high efficiency in the biodegradation of toxic organic compounds. nih.gov

Table 1: Enzymatic Degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | 2-chloro-4-aminophenol (2C4AP) | 2C4AP-deaminase | Chlorohydroquinone (CHQ) | nih.gov, peerj.com |

| 2 | Chlorohydroquinone (CHQ) | CHQ-dehalogenase | Hydroquinone (HQ) | nih.gov, researchgate.net |

| 3 | Hydroquinone (HQ) | HQ-dioxygenase | γ-hydroxymuconic semialdehyde | nih.gov |

The central mechanism for breaking down the stable benzene (B151609) ring in aromatic compounds is ring cleavage, catalyzed by dioxygenase enzymes. researchgate.net In the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG, after the formation of hydroquinone, a dioxygenase acts upon it to open the aromatic ring, forming γ-hydroxymuconic semialdehyde. nih.govresearchgate.net This linear product can then be further metabolized through pathways that lead to the central carbon metabolism of the cell, such as the Krebs cycle. researchgate.net This ring-fission step is essential for the complete mineralization of the pollutant. researchgate.net

Bioremediation Potential in Contaminated Environments (e.g., Soil Microcosms)

The ability of specialized microorganisms to degrade pollutants like aminophenols forms the basis of bioremediation strategies for contaminated sites. researchgate.net Studies using soil microcosms have demonstrated the bioremediation potential of strains like Arthrobacter sp. SPG for environments contaminated with 2-chloro-4-aminophenol. nih.gov Research has shown that Arthrobacter sp. SPG cells were able to degrade 2C4AP more rapidly in sterile soil compared to non-sterile soil, indicating the strain's effectiveness and its potential application in cleaning up contaminated sites. nih.gov

Bioremediation is considered an eco-friendly and cost-effective alternative to traditional physicochemical methods for removing pollutants. nih.govtandfonline.com The success of bioremediation often relies on stimulating the activity of native microorganisms or introducing specialized microbial consortia capable of synergistic metabolism. researchgate.net

Metabolic Reconstruction and Auxotrophy in Degrading Microorganisms

Genomic and metabolic analyses of pollutant-degrading bacteria have revealed fascinating insights into their nutritional requirements and metabolic capabilities. This is particularly evident in the study of auxotrophy, the inability of an organism to synthesize a particular organic compound required for its growth. nih.gov

Research on a Sphingomonas haloaromaticamans strain that degrades ortho-phenylphenol (OPP) has shown that its degrading activity is dependent on an external supply of amino acids, specifically methionine. frontiersin.orgnih.gov Genome-based metabolic reconstruction identified potential gaps in the biosynthesis pathways for several amino acids, including isoleucine, phenylalanine, and tyrosine. frontiersin.orgnih.gov

While the pathway for methionine biosynthesis appeared complete, it was found to be dependent on the presence of vitamin B12 (cobalamin), an essential cofactor. nih.govnih.gov The bacterium itself was found to be incapable of synthesizing vitamin B12 de novo due to missing genes for the construction of the corrin (B1236194) ring, a key component of the vitamin. nih.govnih.gov However, it possessed a salvage pathway to take up corrinoids from the environment. nih.gov This auxotrophy for vitamin B12, and consequently the functional auxotrophy for methionine in its absence, highlights the complex nutritional dependencies that can affect the bioremediation potential of pollutant-degrading bacteria. frontiersin.orgnih.gov The degrading ability of the bacterium could be rescued by supplying environmentally relevant concentrations of vitamin B12. nih.govnih.gov

Table 2: Effect of Amino Acid Supplementation on Ortho-Phenylphenol (OPP) Degradation by S. haloaromaticamans

| Supplement Provided | OPP Degradation | Reason | Reference |

|---|---|---|---|

| Casamino acids (all 20) | Effective | Provides all necessary amino acids, including methionine. | frontiersin.org |

| Methionine (alone or in combination) | Effective | Fulfills the specific amino acid requirement. | nih.gov, frontiersin.org |

| Isoleucine, Phenylalanine, Tyrosine | Limited or no degradation | Does not address the primary requirement for methionine synthesis/availability. | nih.gov, frontiersin.org |

| No amino acids | Limited or no degradation | Bacterium is auxotrophic and cannot synthesize required methionine without B12. | frontiersin.org |

Role of External Nutrient Supply (e.g., B12, Methionine) in Degradation

The bioremediation of pollutants by microorganisms can be influenced by the availability of essential nutrients. While direct research on the role of external nutrient supplies in the degradation of this compound is not extensively documented, studies on closely related compounds, such as ortho-phenylphenol (OPP), provide significant insights into potential metabolic requirements. The degradation of OPP by the bacterium Sphingomonas haloaromaticamans has been shown to be dependent on the external supply of specific amino acids and vitamins. nih.govfrontiersin.org

Research into a strain of S. haloaromaticamans that degrades the fungicide OPP revealed that its degradation capability was only active when supplemented with casamino acids (CA) or co-cultivated with other bacteria. frontiersin.org Further investigation identified methionine as the specific amino acid required to rescue the bacterium's degrading phenotype. nih.gov When the bacterium was supplied with methionine, either alone or in combination with other amino acids, it effectively degraded OPP within seven days. In contrast, cultures without methionine supplementation showed limited or no degradation. nih.gov

The underlying reason for this methionine auxotrophy was traced back to a dependency on vitamin B12 (cobalamin). nih.gov Genome-based metabolic reconstruction indicated that S. haloaromaticamans possesses the gene for the B12-dependent methionine synthase (MetH) but lacks the gene for the B12-independent isoform (MetE). nih.gov Furthermore, the analysis suggested that the bacterium cannot synthesize vitamin B12 de novo because it is missing the genes for constructing the corrin ring, a key component of B12. However, it does possess a salvage pathway for taking up corrinoids from the environment. nih.govresearchgate.net

This genetic makeup makes the bacterium's ability to synthesize the essential amino acid methionine, and consequently degrade OPP, entirely dependent on an external source of vitamin B12 or its precursors. nih.gov In vitro experiments confirmed this dependency, showing that the bacterium could maintain its degrading activity and growth when supplied with environmentally relevant concentrations of B12. nih.gov This phenomenon, where a pollutant-degrading bacterium relies on external nutrient provisioning, highlights the importance of microbial cross-feeding relationships in natural environments and has significant implications for designing effective bioremediation strategies. nih.govfrontiersin.org Many bacteria that are auxotrophic for the energetically costly methionine have been documented. researchgate.net

Table 1: Effect of Methionine and Vitamin B12 on Ortho-Phenylphenol (OPP) Degradation by S. haloaromaticamans

| Supplement Provided | Observed OPP Degradation | Underlying Mechanism | Reference |

|---|---|---|---|

| None (Minimal Medium) | Limited to no degradation | Inability to synthesize methionine due to lack of B12. | nih.gov |

| Methionine | Effective degradation | External supply bypasses the need for methionine synthesis. | nih.gov |

| Vitamin B12 (Low Concentrations) | Effective degradation | B12 acts as a cofactor for MetH enzyme, enabling methionine synthesis. | nih.gov |

| Homocysteine (Methionine Precursor) | Limited to no degradation | The final step in methionine synthesis requires the B12-dependent MetH enzyme. | nih.gov |

| Homocysteine + Vitamin B12 | Effective degradation | B12 enables the conversion of homocysteine to methionine. | nih.gov |

Considerations for Persistence and Transformation in the Environment

The environmental persistence and transformation of this compound are governed by its chemical structure and susceptibility to various degradation processes. As a substituted biphenyl (B1667301), it may share characteristics with other phenolic compounds found in the environment. guidechem.comcpcb.nic.in Phenols can enter the environment through industrial effluents and are known for their potential toxicity and persistence. cpcb.nic.inresearchgate.net

Runoff from industries using this compound could lead to water contamination, raising concerns about its impact on aquatic ecosystems. The compound's structure, featuring a biphenyl skeleton with both an amino and a hydroxyl group, suggests it may undergo several transformation pathways. nih.gov In the environment, phenolic compounds can be transformed by microorganisms that hydroxylate the aromatic ring. pjoes.com